2-(bromomethyl)-1H-1,3-benzodiazole hydrobromide
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Overview
Description
2-(bromomethyl)-1H-1,3-benzodiazole hydrobromide is a chemical compound that belongs to the class of benzimidazole derivatives. It is characterized by the presence of a bromomethyl group attached to the benzimidazole ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1H-1,3-benzodiazole hydrobromide typically involves the bromination of 1H-benzo[d]imidazole. The reaction is carried out using bromine or a bromine-containing reagent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The final product is purified through crystallization or other suitable purification techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
2-(bromomethyl)-1H-1,3-benzodiazole hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl-substituted benzimidazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in suitable solvents.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
2-(bromomethyl)-1H-1,3-benzodiazole hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is used in the study of biological systems, particularly in the development of inhibitors for enzymes and receptors. It can also be used in the synthesis of biologically active molecules.
Medicine: Research into potential therapeutic applications includes the development of new drugs targeting specific diseases. The compound’s ability to interact with biological targets makes it a candidate for drug discovery.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1H-1,3-benzodiazole hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzimidazole ring can also interact with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-1H-benzo[d]imidazole hydrobromide
- 2-(Iodomethyl)-1H-benzo[d]imidazole hydrobromide
- 2-(Methyl)-1H-benzo[d]imidazole hydrobromide
Uniqueness
2-(bromomethyl)-1H-1,3-benzodiazole hydrobromide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific reactions and applications that its analogs may not be as effective in.
Properties
IUPAC Name |
2-(bromomethyl)-1H-benzimidazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.BrH/c9-5-8-10-6-3-1-2-4-7(6)11-8;/h1-4H,5H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFXLXSUSJBDSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CBr.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089325-93-7 |
Source
|
Record name | 2-(bromomethyl)-1H-1,3-benzodiazole hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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